molecular formula C12H8ClF3N2S B6592126 6-(4-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine CAS No. 1820708-04-0

6-(4-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

Cat. No. B6592126
CAS RN: 1820708-04-0
M. Wt: 304.72 g/mol
InChI Key: JYWLCOILGJFUDE-UHFFFAOYSA-N
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Description

“6-(4-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. One common approach is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Crude products were purified by column chromatography using Ethyl acetate/petroleum ether(20:80) as a mobile phase to obtain pure 6(a-b) in 70–72% yield .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The trifluoromethyl group is a functional group that has the formula -CF3 .


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives involve various processes. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety data sheet for similar compounds indicates that they can be harmful if swallowed . They are also classified as eye irritants .

Future Directions

The study of pyrimidine derivatives is a promising field in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-(4-chlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2S/c1-19-11-17-9(6-10(18-11)12(14,15)16)7-2-4-8(13)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWLCOILGJFUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165086
Record name Pyrimidine, 4-(4-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

CAS RN

1820708-04-0
Record name Pyrimidine, 4-(4-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820708-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-(4-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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